molecular formula C15H17NO4S B2451208 N-(4-hydroxyphenyl)-4-methoxy-2,5-dimethylbenzenesulfonamide CAS No. 2249037-46-3

N-(4-hydroxyphenyl)-4-methoxy-2,5-dimethylbenzenesulfonamide

Cat. No.: B2451208
CAS No.: 2249037-46-3
M. Wt: 307.36
InChI Key: GLMDXLQVMLZABI-UHFFFAOYSA-N
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Description

N-(4-hydroxyphenyl)-4-methoxy-2,5-dimethylbenzenesulfonamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a sulfonamide group attached to a benzene ring substituted with hydroxy, methoxy, and methyl groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-hydroxyphenyl)-4-methoxy-2,5-dimethylbenzenesulfonamide typically involves the sulfonation of a suitable aromatic precursor followed by the introduction of the hydroxy and methoxy groups. One common method involves the reaction of 4-methoxy-2,5-dimethylbenzenesulfonyl chloride with 4-aminophenol under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the selectivity and overall yield of the desired product. Industrial methods often focus on minimizing by-products and waste, making the process more sustainable and cost-effective.

Chemical Reactions Analysis

Types of Reactions

N-(4-hydroxyphenyl)-4-methoxy-2,5-dimethylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a quinone derivative under strong oxidizing conditions.

    Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

    Substitution: The methoxy group can be substituted with other nucleophiles in the presence of a suitable catalyst.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as thiols or amines in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-hydroxyphenyl)-4-methoxy-2,5-dimethylbenzenesulfonamide has found applications in several scientific research areas:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting carbonic anhydrase.

    Medicine: Explored for its anticancer and antimicrobial properties, showing promise in preclinical studies.

    Industry: Utilized in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism by which N-(4-hydroxyphenyl)-4-methoxy-2,5-dimethylbenzenesulfonamide exerts its effects involves the interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity and leading to a decrease in the production of bicarbonate ions. This inhibition can disrupt various physiological processes, making it a potential therapeutic agent for conditions like glaucoma and certain cancers.

Comparison with Similar Compounds

Similar Compounds

    N-(4-hydroxyphenyl)acetamide:

    N-(4-hydroxyphenyl)retinamide:

    N-(4-hydroxyphenyl)propanoic acid: Studied for its antimicrobial activity.

Uniqueness

N-(4-hydroxyphenyl)-4-methoxy-2,5-dimethylbenzenesulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy and dimethyl substitutions on the benzene ring differentiate it from other similar compounds, potentially offering unique interactions with biological targets and distinct pharmacological profiles.

Properties

IUPAC Name

N-(4-hydroxyphenyl)-4-methoxy-2,5-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4S/c1-10-9-15(11(2)8-14(10)20-3)21(18,19)16-12-4-6-13(17)7-5-12/h4-9,16-17H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLMDXLQVMLZABI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)NC2=CC=C(C=C2)O)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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